molecular formula C10H9NOS B2536734 2-(3-Methoxyphenyl)-1,3-thiazole CAS No. 35582-12-8

2-(3-Methoxyphenyl)-1,3-thiazole

Cat. No. B2536734
CAS RN: 35582-12-8
M. Wt: 191.25
InChI Key: ZBFVVNZCRMFPGO-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1,3-thiazole, also known as MTZ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has a thiazole ring and a methoxyphenyl group, making it a versatile compound for chemical synthesis.

Scientific Research Applications

1. Crystal and Molecular Structure Analysis

The compound 2-(3-Methoxyphenyl)-1,3-thiazole, as part of various molecular formations, has been studied for its crystal and molecular structures. In one study, the title molecule exhibited a structure where methoxyphenyl groups are nearly perpendicular to the thiazole ring, forming a three-dimensional architecture through a series of hydrogen bonds and C—H⋯π(ring) interactions (Djafri et al., 2017). Another research analyzed the crystal structure of a similar compound, revealing a non-planar structure with significant intermolecular interactions, suggesting potential as a nonlinear optical (NLO) material (Yahiaoui et al., 2019).

Applications in Organic Electronics

2. Organic Solar Cells

A derivative of 2-(3-Methoxyphenyl)-1,3-thiazole was synthesized and utilized as an electron donor in organic solar cells (OSCs), showing a power conversion efficiency of up to 0.49%. This highlights the compound's potential in enhancing the performance of OSCs through broadening the absorption range (Toumi et al., 2015).

Corrosion Inhibition and Material Protection

3. Corrosion Inhibition

In the field of corrosion science, derivatives of 2-(3-Methoxyphenyl)-1,3-thiazole have been explored as corrosion inhibitors. One study demonstrated the efficiency of such derivatives in protecting mild steel in acid media. The compounds effectively suppressed both anodic and cathodic corrosion processes, acting as mixed-type inhibitors. Quantum chemical parameters correlated well with the experimental data, providing insights into the inhibitory mechanism (Chaitra et al., 2016).

Optoelectronic Properties and Applications

4. Optoelectronic and Photonic Applications

Research into the optoelectronic properties of 2-(3-Methoxyphenyl)-1,3-thiazole derivatives has also been conducted. One study discussed the control of excited-state intramolecular proton transfer (ESIPT) reactions using a thiazolo[5,4-d]thiazole moiety. The compounds exhibited reversible ESIPT, allowing tunable emission from blue to yellow, leading to white-light luminescence. This property was utilized to fabricate a white organic light emitting diode (WOLED), demonstrating the compound's potential in photonics and optoelectronics (Zhang et al., 2016).

properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-12-9-4-2-3-8(7-9)10-11-5-6-13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFVVNZCRMFPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-1,3-thiazole

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